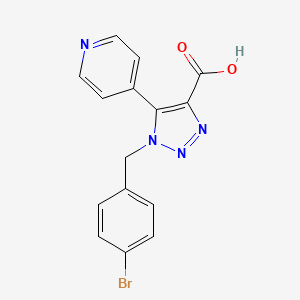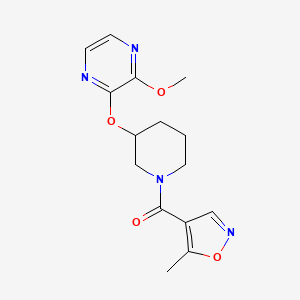
1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. The presence of the bromobenzyl group, pyridine ring, and triazole moiety contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be derived from 4-bromobenzyl azide, and the alkyne component can be a pyridine-substituted alkyne.
- Reaction conditions often include the use of a copper(I) catalyst (CuSO₄ and sodium ascorbate) in a solvent such as dimethyl sulfoxide (DMSO) or water.
-
Carboxylation:
- The carboxylation step involves the introduction of the carboxylic acid group. This can be achieved by treating the triazole intermediate with carbon dioxide under basic conditions, often using a base like potassium carbonate (K₂CO₃).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the cycloaddition step and more efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
-
Substitution Reactions:
- The bromine atom on the benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
-
Oxidation and Reduction:
- The compound can undergo oxidation reactions, particularly at the pyridine ring, to form N-oxides. Reduction reactions can also be performed to modify the triazole ring or the pyridine moiety.
Common Reagents and Conditions:
-
Nucleophilic Substitution:
- Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
- Typical conditions include polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
-
Oxidation:
- Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Major Products:
- Substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions can produce N-oxides or other oxidized forms of the compound.
Applications De Recherche Scientifique
1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
-
Medicinal Chemistry:
- The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
- It may also have antimicrobial properties, making it a candidate for developing new antibiotics.
-
Biological Studies:
- Researchers use this compound to study the interactions between triazole derivatives and biological targets, such as proteins or nucleic acids.
-
Material Science:
- The compound’s unique structure makes it useful in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target protein. The bromobenzyl and pyridine groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparaison Avec Des Composés Similaires
- 1-(4-Chlorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Methylbenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
Comparison:
- 1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other halogens or substituents.
- The bromine atom can also influence the compound’s electronic properties, potentially enhancing its biological activity compared to its chloro or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-12-3-1-10(2-4-12)9-20-14(11-5-7-17-8-6-11)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMWNPZTBESMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2762929.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2762933.png)



![(2R)-2-[(2,3-Difluoropyridine-4-carbonyl)amino]hexanoic acid](/img/structure/B2762939.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762940.png)

